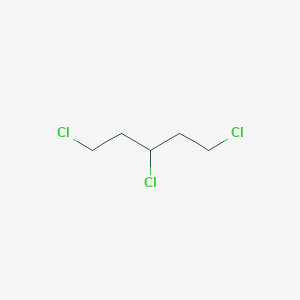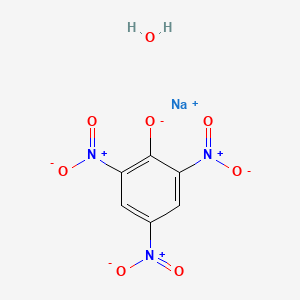
Picric acid, sodium salt, hydrate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Picric acid is a pale yellow, odorless crystal that is slightly soluble in water and primarily used as a staining reagent and in synthesis reactions . The sodium salt form of picric acid is often used in various industrial and research applications due to its unique properties.
Métodos De Preparación
Synthetic Routes and Reaction Conditions: Picric acid can be synthesized by sulfonating phenol and then treating it with nitric acid. Another method involves treating benzene with nitric acid and mercuric nitrate by nitration of 2-tert-butyl-4,6-dinitrophenol . The sodium salt of picric acid can be prepared by neutralizing picric acid with sodium hydroxide.
Industrial Production Methods: Industrial production of picric acid involves the nitration of phenol or phenolsulfonic acid. The process requires careful control of temperature and reaction conditions to ensure safety and yield. The sodium salt is then produced by reacting the picric acid with sodium hydroxide in an aqueous solution.
Análisis De Reacciones Químicas
Types of Reactions: Picric acid, sodium salt, hydrate undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. It readily forms salts on contact with metals such as copper, lead, mercury, zinc, nickel, and iron, which are more sensitive explosives than picric acid itself .
Common Reagents and Conditions:
Oxidation: Picric acid can be oxidized using strong oxidizing agents.
Reduction: It can be reduced to picramic acid using reducing agents like hydrogen sulfide.
Substitution: Picric acid can undergo nitration and sulfonation reactions.
Major Products:
Oxidation: Produces various nitro compounds.
Reduction: Produces picramic acid.
Substitution: Produces different nitro and sulfonated derivatives.
Aplicaciones Científicas De Investigación
Picric acid, sodium salt, hydrate has a wide range of applications in scientific research:
Chemistry: Used as a reagent for the detection of metals and in the synthesis of other chemical compounds.
Biology: Employed in staining techniques for microscopic specimens.
Medicine: Historically used as an antiseptic and for burn treatments.
Industry: Utilized in the manufacture of explosives, dyes, and pharmaceuticals.
Mecanismo De Acción
The mechanism of action of picric acid involves its ability to form salts with metals and other compounds. These salts are often more reactive and sensitive than picric acid itself. The compound’s effects are primarily due to its strong acidic nature and its ability to undergo various chemical reactions .
Comparación Con Compuestos Similares
Picric acid, sodium salt, hydrate can be compared with other similar compounds such as:
Trinitrotoluene (TNT): Both are nitroaromatic compounds used in explosives, but TNT is less sensitive to mechanical stimuli.
Dunnite (Ammonium picrate): More powerful but less stable than picric acid.
Uniqueness: Picric acid is unique due to its strong acidic nature and its ability to form highly sensitive salts with metals, making it useful in various applications from explosives to staining reagents.
Propiedades
Número CAS |
73771-13-8 |
|---|---|
Fórmula molecular |
C6H4N3NaO8 |
Peso molecular |
269.10 g/mol |
Nombre IUPAC |
sodium;2,4,6-trinitrophenolate;hydrate |
InChI |
InChI=1S/C6H3N3O7.Na.H2O/c10-6-4(8(13)14)1-3(7(11)12)2-5(6)9(15)16;;/h1-2,10H;;1H2/q;+1;/p-1 |
Clave InChI |
QPLRMNSYVHRSDW-UHFFFAOYSA-M |
SMILES canónico |
C1=C(C=C(C(=C1[N+](=O)[O-])[O-])[N+](=O)[O-])[N+](=O)[O-].O.[Na+] |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


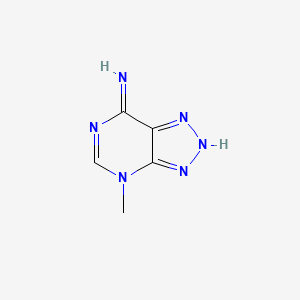
![6-Ethylidenebicyclo[2.2.1]heptan-2-one](/img/structure/B14450345.png)
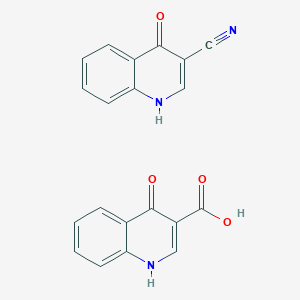
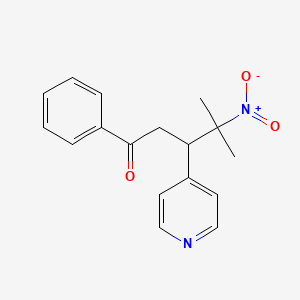
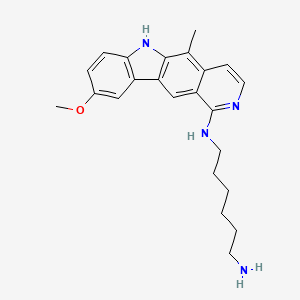
![3-Methyl-1-[(tetradecylsulfanyl)methyl]pyridin-1-ium chloride](/img/structure/B14450378.png)
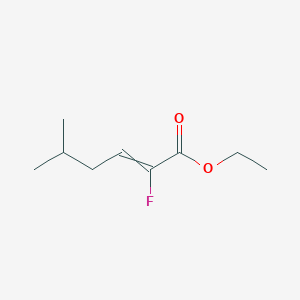
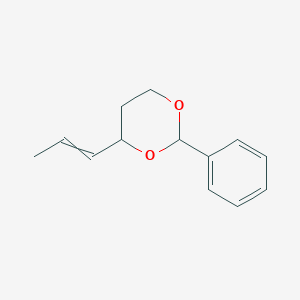
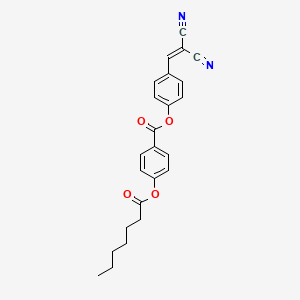

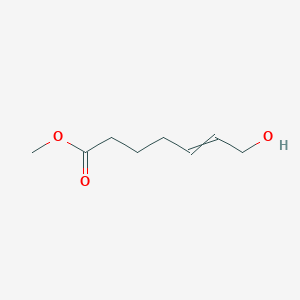
![4-[2-(4-Chlorophenyl)hydrazinyl]-3-hydroxycyclohexa-3,5-diene-1,2-dione](/img/structure/B14450426.png)
